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Compound of Interest

5-Bromo-4-methyl-2-phenyl-1,3-
Compound Name:
thiazole

Cat. No.: B1273740

A comprehensive analysis of the structure-activity relationship (SAR) of 2-phenyl-1,3-thiazole
analogs reveals their significant potential across various therapeutic areas, including antifungal,
antibacterial, and anticancer applications. The versatility of the 2-phenyl-1,3-thiazole scaffold
allows for chemical modifications at several positions, profoundly influencing the biological
activity of the resulting compounds. This guide compares the performance of different analogs
based on experimental data from recent studies, details the experimental protocols used for
their evaluation, and provides visual summaries of key concepts.

Antifungal Activity of 2-phenyl-1,3-thiazole Analogs

The 2-phenyl-1,3-thiazole core is a prominent feature in several antifungal agents.[1] SAR
studies often focus on optimizing substitutions on the phenyl ring and the thiazole moiety to
enhance potency against various fungal pathogens, including clinically relevant Candida
species and plant pathogenic fungi.[1][2][3][4]

A key target for many of these analogs is the lanosterol 14a-demethylase (CYP51) enzyme,
which is crucial for ergosterol biosynthesis in fungi.[1][2] By inhibiting this enzyme, these
compounds disrupt the integrity of the fungal cell membrane, leading to cell death.

Structure-Activity Relationship Insights:

e 4-Position of the Thiazole Ring: Studies have shown that substituting the 4-position of the
thiazole ring with large groups can significantly decrease antifungal activity.[1] Conversely,
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an unsubstituted 4-position (R1 = H) was found to improve activity compared to the lead
compound with a methyl group at this position.[1]

o Substituents on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring
are critical. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or
trifluoromethyl groups, at the ortho or meta positions of the benzene ring have been shown
to enhance antifungal potency.[4]

» Side Chain Modifications: Modifications to side chains attached to the core structure can also
modulate activity. For instance, in a series of novel derivatives, compound B9 emerged with
potent activity against seven common clinically susceptible fungal strains and moderate
activity against six fluconazole-resistant strains.[1] Another study found that compound 7e
exhibited a significantly lower Minimum Inhibitory Concentration (MIC) value against C.
albicans compared to the reference drug fluconazole.[2]

Comparative Performance of Antifungal Analogs
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. Activity (MIC or
Compound Target Organism(s) . Reference
EC50 in pg/mL)

Candida albicans, Potent activity against

B9 Aspergillus fumigatus, 7 susceptible strains, 1]
Fluconazole-resistant moderate against 6

fungi resistant strains

7a Candida albicans MIC: 7.81 [2]

7e Candida albicans MIC: 3.9 [2]

Fluconazole Candida albicans MIC: 15.62 [2]
Sclerotinia

5b . EC50: 0.51 [4]
sclerotiorum

) Sclerotinia
Carbendazim EC50: 0.57 [4]

sclerotiorum

S. sclerotiorum,
EC50: 4.90, 7.57, 7.84

10c Botrytis cinerea, ) [3]
. ) ] respectively
Rhizoctonia cerealis
) ] S. sclerotiorum, B. EC50: 4.35, 10.35,
Thifluzamide ] ] ) [3]
cinerea, R. cerealis 22.12 respectively

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method): The antifungal activity is
commonly determined using the broth microdilution method as per the guidelines of the Clinical
and Laboratory Standards Institute (CLSI).

e Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g.,
Sabouraud Dextrose Agar) at a suitable temperature. A suspension is then prepared in
sterile saline and adjusted to a specific turbidity, corresponding to a known concentration of
fungal cells (e.g., 0.5 McFarland standard).

e Compound Dilution: The test compounds are dissolved in a solvent like DMSO to create a
stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using a
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liquid medium (e.g., RPMI-1640).

 Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates
are then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

o Determination of MIC: The MIC is defined as the lowest concentration of the compound that
causes a significant inhibition of visible fungal growth compared to the growth control (drug-
free well).

Antimicrobial Activity of 2-phenyl-1,3-thiazole
Analogs

The 2-phenyl-1,3-thiazole scaffold is also a promising framework for the development of new
antibacterial agents, with activity reported against both Gram-positive and Gram-negative
bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

Structure-Activity Relationship Insights:

Gram-Positive vs. Gram-Negative Activity: The antibacterial activity of these compounds is
often more pronounced against Gram-positive strains.[5]

» Substitutions on the Phenylamino Group: For 2-phenylamino-thiazole derivatives, specific
substitutions on the phenylamino moiety are crucial. Compound 3e showed the highest
growth inhibitory effect against all tested pathogens, with particularly low MIC values against
Candida strains.[5]

e Thiazole Ring Substitutions: A nonpolar, hydrophobic functional group at the C2 position of
the thiazole and an ethylidenehydrazine-1-carboximidamide moiety at the C5 position were
found to be necessary for activity against MRSA.[6]

o Hybrid Molecules: Incorporating a 1,3,4-thiadiazole thione moiety into the phenylthiazole
skeleton has yielded compounds with excellent antibacterial activity. Compound 5k
demonstrated remarkable potency against Ralstonia solanacearum, significantly
outperforming commercial agents.[4]

Comparative Performance of Antibacterial Analogs
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. Activity (MIC or
Compound Target Organism(s) . Reference
EC50 in pg/mL)

Gram-positive MIC: 31.25 (Gram-

3e bacteria, Candida positive), 7.81 [5]
strains (Candida)

11 S. aureus, E. coli MIC: 150-200 [7]

12 S. aureus, E. coli MIC: 125-150 [7]
Ralstonia

5k EC50: 2.23 [4]

solanacearum

o Ralstonia
Thiodiazole copper EC50: 52.01 [4]
solanacearum

Improved toxicity
5 MRSA profile over lead [6]

compound

Improved toxicity
22d MRSA profile over lead [6]

compound

Improved toxicity
25 MRSA profile over lead [6]
compound

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Cup Plate Method): This diffusion method is
used to evaluate the antimicrobial activity of the synthesized compounds.[7]

e Medium Preparation: A sterile nutrient agar medium is poured into sterile Petri dishes and
allowed to solidify.

 Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the
test microorganism.
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o Well Creation: Cups or wells of a specific diameter are created in the agar using a sterile
borer.

o Compound Application: A defined volume of the test compound solution (at various
concentrations) is added to each well. A standard antibiotic (e.g., Ofloxacin) and the solvent
(e.g., DMSO) serve as positive and negative controls, respectively.

 Incubation: The plates are incubated at 37°C for 24 hours.

e Measurement: The diameter of the zone of inhibition (the clear area around the well where
bacterial growth is inhibited) is measured in millimeters. The MIC is the lowest concentration
of the compound that inhibits visible growth.

Anticancer Activity of 2-phenyl-1,3-thiazole Analogs

Numerous studies have highlighted the potential of 2-phenyl-1,3-thiazole derivatives as
anticancer agents, showing cytotoxic effects against a range of human cancer cell lines,
including breast (MCF-7), liver (Hep-G2), and neuroblastoma (SKNMC).[8][9]

Structure-Activity Relationship Insights:

« Influence of Phenyl Ring Substituents: The cytotoxic activity is highly dependent on the
substituents on the N-phenyl ring of carboxamide derivatives.

o An electron-withdrawing nitro group at the para position (compound 4c) resulted in high
cytotoxicity against SKNMC cells.[9]

o A chlorine atom at the meta position (compound 4d) showed the highest effect against
Hep-G2 cells.[9]

o Conversely, placing the chlorine at the para position significantly decreased activity.[9]

o Enhancement of Activity: In another study, introducing a p-fluorophenyl group to the 2nd
position of the thiazole ring enhanced anticancer activity, while a p-chlorophenyl group led to
a reduction.[10] Compound 4i from this series was the most promising, with a very low IC50
value against the SaOS-2 osteosarcoma cell line.[10]
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. : ¢ Anti |

Activity (IC50 in pM

Compound Cell Line(s) Reference
or pg/mL)

SKNMC

4c IC50: 10.8 pM [9]
(Neuroblastoma)
Hep-G2

4d _ IC50: 11.6 pM [9]
(Hepatocarcinoma)

Doxorubicin SKNMC, Hep-G2 Potent reference drug  [9]

_ Sa0s-2

4i IC50: 0.190 pg/mL [10]
(Osteosarcoma)
Sa0s-2

4d IC50: 0.212 pg/mL [10]
(Osteosarcoma)
Sa0s-2

4b IC50: 0.214 pg/mL [10]
(Osteosarcoma)

MCF7 (Breast
100a IC50: 20.6 uM [8]
Cancer)

MCF7 (Breast
100b IC50: 25.5 uM [8]
Cancer)

o MCF7 (Breast
Doxorubicin IC50: 32.02 uM [8]
Cancer)

Experimental Protocols

MTT Assay for Cytotoxicity: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
(MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension,
cytotoxicity.

o Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to
adhere overnight.

e Compound Treatment: The cells are then treated with various concentrations of the test
compounds for a specified period (e.g., 48 or 72 hours).
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o MTT Addition: After the incubation period, the medium is replaced with fresh medium
containing MTT solution. The plates are incubated for a few more hours (e.g., 4 hours) to
allow viable cells to metabolize the MTT into formazan crystals.

o Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to
each well to dissolve the purple formazan crystals.

o Absorbance Measurement: The absorbance of the resulting solution is measured using a
microplate reader at a specific wavelength (e.g., 570 nm).

e |IC50 Calculation: The percentage of cell viability is calculated relative to untreated control
cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by
50%, is then determined from the dose-response curve.

Visualizations

Caption: General workflow for the synthesis, screening, and optimization of 2-phenyl-1,3-
thiazole analogs.

2-Phenyl-1,3-Thiazole
Lanosterol
Analog

Lanosterol 14a-demethylase
(CYP51)

Catalyzes conversion

Ergosterol

I
I
:Essential Component

Fungal Cell Membrane

(Disrupted Integrity)

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Click to download full resolution via product page

Caption: Mechanism of action for antifungal 2-phenyl-1,3-thiazole analogs targeting the CYP51

enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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